molecular formula C10H13N3O4 B10911540 methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate

methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10911540
M. Wt: 239.23 g/mol
InChI Key: USCBYUIGMGDTLI-UHFFFAOYSA-N
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Description

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound with a pyrazole ring substituted by a methyl group, a cyclopentyl group, and a nitro group at specific positions. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems. Their tautomeric behavior influences reactivity and biological activities .

Preparation Methods

Synthetic Routes:: The synthesis of methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate involves several steps. One common approach is the condensation of an appropriate cyclopentanone derivative with a nitrohydrazine. The reaction typically proceeds under acidic or basic conditions, resulting in the formation of the desired pyrazole ring.

Reaction Conditions::

    Starting Materials: Cyclopentanone, nitrohydrazine

    Reagents: Acid or base catalysts

    Reaction Conditions: Reflux or room temperature

    Major Steps:

Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various reactions:

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the carboxylate position.

    Cyclization: Formation of fused heterocyclic systems.

Common reagents include reducing agents (e.g., hydrogenation catalysts), nucleophiles, and acid/base catalysts. The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its heterocyclic nature and diverse reactivity.

    Pesticide Development: Pyrazoles are used in agrochemicals.

    Material Science: As building blocks for functional materials.

Mechanism of Action

The exact mechanism by which methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate exerts its effects depends on its specific biological targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, emphasizing its unique structural features.

Remember that ongoing research may reveal additional applications and insights into this compound’s behavior

Biological Activity

Methyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylate is a significant compound within the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds, supported by research findings and case studies.

Chemical Structure and Properties

Molecular Formula : C10H12N4O3
Molecular Weight : 240.23 g/mol
Structural Features :

  • Cyclopentyl Group : Enhances steric and electronic properties.
  • Nitro Group : Positioned at the 3-position of the pyrazole ring, contributing to biological reactivity.
  • Methyl Ester Functional Group : Influences solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group may facilitate redox reactions, while the pyrazole ring can engage in hydrogen bonding with active sites on enzymes or proteins. This interaction can modulate enzyme activity, potentially leading to anti-inflammatory and antimicrobial effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens. This compound has demonstrated potential against bacteria and fungi, with specific attention to its efficacy against resistant strains.

Anti-inflammatory Effects

The compound has been evaluated for its ability to modulate inflammatory pathways. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a comparative study showed significant inhibition of cell proliferation in carcinoma cell lines, with IC50 values comparable to established chemotherapeutic agents like Cisplatin.

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various pyrazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
  • Anti-inflammatory Research : In vitro experiments demonstrated that this compound could significantly lower levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory effects .
  • Cytotoxicity Assessment : Derivatives were tested against several cancer cell lines (e.g., MCF7, HeLa), revealing IC50 values ranging from 0.13 µM to 0.34 µM, indicating strong antiproliferative effects .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundNitro group at 3-position; cyclopentyl groupAntimicrobial, anti-inflammatory, anticancer
Ethyl 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylateEthyl ester instead of methylSimilar biological activity potential
Methyl 5-nitro-1H-pyrazole-3-carboxylateDifferent position of nitro groupKnown for enzyme inhibition
3-Methyl-1H-pyrazole-5-carboxylic acidLacks cyclopentyl groupUsed as a D-amino acid oxidase inhibitor

This comparative analysis illustrates how the unique structural features of this compound contribute to its distinct biological activities.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 2-cyclopentyl-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C10H13N3O4/c1-17-10(14)8-6-9(13(15)16)11-12(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

USCBYUIGMGDTLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2CCCC2)[N+](=O)[O-]

Origin of Product

United States

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